Superior In Vitro Potency for Reversing Multidrug Resistance Compared to Verapamil
In a direct head-to-head comparison using a murine leukemia cell line (F4-6RADR), dexniguldipine (DNIG) was found to be 8 times more potent than racemic verapamil (VER) at reversing the drug accumulation deficit, a hallmark of the MDR phenotype [1]. This superior potency was also observed in cell proliferation assays, where dexniguldipine was about 10 times more effective at sensitizing resistant cells to the cytotoxic effects of daunorubicin (DNR) [1].
| Evidence Dimension | MDR reversal potency (IC50 for reversing DNR accumulation) |
|---|---|
| Target Compound Data | IC50 = 0.73 μmol/l |
| Comparator Or Baseline | R,S-verapamil: IC50 = 5.4 μmol/l |
| Quantified Difference | Dexniguldipine is 7.4 times more potent (8-fold per study text) |
| Conditions | Drug accumulation assay in MDR murine leukemia cell strain F4-6RADR expressing p170-glycoprotein |
Why This Matters
For researchers developing combination therapies to overcome MDR, the 8-fold higher potency of dexniguldipine directly impacts the required concentration and dosage in experimental models, offering a more effective tool for P-gp inhibition studies.
- [1] Reymann, A., Looft, G., Woermann, C., Dietel, M., & Erttmann, R. (1993). Reversal of multidrug resistance in Friend leukemia cells by dexniguldipine-HCl. Cancer Chemotherapy and Pharmacology, 32(1), 31-36. PMID: 8462120. View Source
